2-(3,4-dimethylphenyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)acetamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3,4-dimethylphenyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)acetamide hydrochloride is a useful research compound. Its molecular formula is C24H29ClFN3O2S and its molecular weight is 478.02. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 2-(3,4-dimethylphenyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)acetamide hydrochloride is a synthetic benzothiazole derivative that has garnered attention for its potential biological activities. Its unique molecular structure, characterized by a fluorobenzo[d]thiazole moiety and a morpholinopropyl group, suggests a promising avenue for pharmaceutical applications, particularly in the fields of oncology and antimicrobial therapy.
Chemical Structure and Properties
- Molecular Formula : C24H29ClFN3O2S
- Molecular Weight : 478.0 g/mol
- CAS Number : 1329898-92-1
Anticancer Properties
Research indicates that compounds in the benzothiazole class exhibit significant anticancer activity. In vitro studies have demonstrated that related compounds can inhibit the proliferation of various cancer cell lines, including human epidermoid carcinoma (A431) and non-small cell lung cancer (A549) cells. For instance, a study on benzothiazole derivatives showed that specific modifications could enhance their efficacy against these cell lines, with notable IC50 values indicating effective cytotoxicity .
Compound | Cell Line | IC50 (μM) |
---|---|---|
2d | A431 | 148.26 |
2e | A549 | 187.66 |
Doxorubicin | A431 | >1000 |
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. Studies involving similar benzothiazole derivatives have shown promising activity against various fungal strains, including Candida albicans and Candida parapsilosis. The presence of electronegative substituents, such as fluorine, has been correlated with enhanced antifungal activity due to increased lipophilicity and improved interaction with biological targets .
The biological activity of this compound can be attributed to its ability to interact with specific biological targets. Molecular docking studies have indicated that it may bind effectively to enzyme active sites involved in critical metabolic pathways. For example, interactions with the 14α-demethylase enzyme have been noted, which is crucial in the biosynthesis of ergosterol in fungi .
Pharmacokinetics and Drug-Likeness
ADME (Absorption, Distribution, Metabolism, Excretion) studies are essential for evaluating the drug-likeness of new compounds. Preliminary assessments suggest that this compound possesses favorable ADME properties, indicating good absorption and distribution characteristics that could enhance its therapeutic potential .
Case Studies and Research Findings
Several studies have highlighted the promising biological activities associated with benzothiazole derivatives:
- Anticancer Study : A series of synthesized benzothiazoles were evaluated for their effects on cancer cell proliferation and apoptosis. The findings indicated that certain derivatives significantly inhibited cell growth and induced apoptosis in A431 and A549 cells .
- Antifungal Activity : Compounds similar to our target compound exhibited MIC values comparable to established antifungal agents like ketoconazole, suggesting their potential as effective antifungal therapies .
Propriétés
IUPAC Name |
2-(3,4-dimethylphenyl)-N-(6-fluoro-1,3-benzothiazol-2-yl)-N-(3-morpholin-4-ylpropyl)acetamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28FN3O2S.ClH/c1-17-4-5-19(14-18(17)2)15-23(29)28(9-3-8-27-10-12-30-13-11-27)24-26-21-7-6-20(25)16-22(21)31-24;/h4-7,14,16H,3,8-13,15H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWWJVDFCRQZFFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CC(=O)N(CCCN2CCOCC2)C3=NC4=C(S3)C=C(C=C4)F)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29ClFN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.